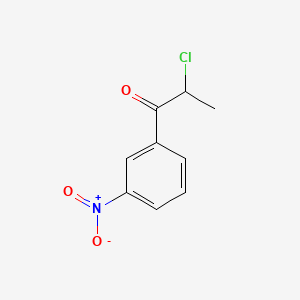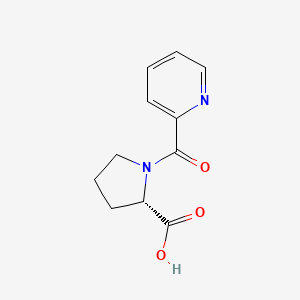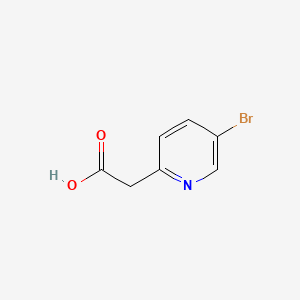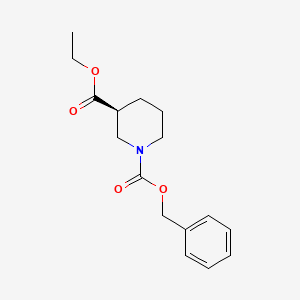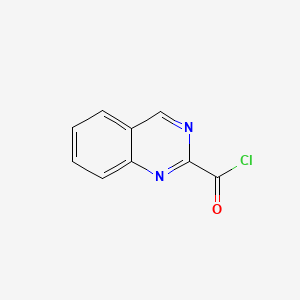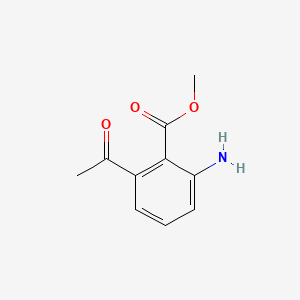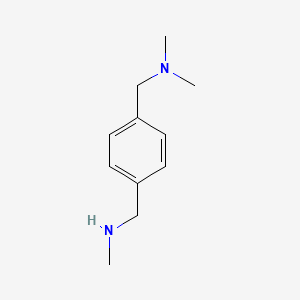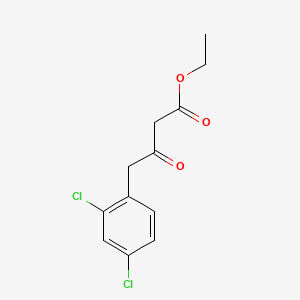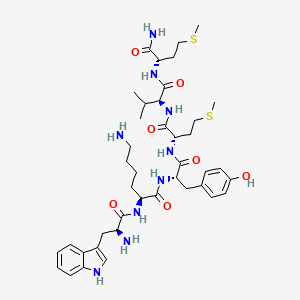
W-péptido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trp-Lys-Tyr-Met-Val-Met-NH2 is a synthetic peptide known for its ability to activate neutrophils through specific receptors. This compound has been extensively studied for its role in immune response modulation, particularly in activating neutrophils and monocytes through formyl peptide receptors .
Aplicaciones Científicas De Investigación
Trp-Lys-Tyr-Met-Val-Met-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation, particularly in activating neutrophils and monocytes.
Medicine: Explored for potential therapeutic applications in modulating immune responses and treating inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide synthesis.
Mecanismo De Acción
Target of Action
The W-peptide, also known as Trp-Lys-Tyr-Met-Val-Met-NH2 or H-Trp-Lys-Tyr-Met-Val-Met-NH2, is a type of antimicrobial peptide (AMP) that has been found to interact with a variety of targets . These targets are primarily proteins and receptors on the cell surface, including cytokine receptors, chemokine receptors, and G-protein coupled receptors . The peptide’s interaction with these targets plays a crucial role in its antimicrobial activity.
Mode of Action
The W-peptide interacts with its targets through a sophisticated mechanism of action . It has been found to stimulate phospholipase C (PLC)-mediated formation of InoPs in certain cell lines and human neutrophils . This interaction leads to changes in the cell, such as efflux of potassium ions and dissipation of membrane potential . The peptide’s mode of action is primarily through its interaction with these targets, leading to changes in the cell’s activity and function .
Biochemical Pathways
The W-peptide affects several biochemical pathways. It has been found to influence metabolic pathways related to guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the tricarboxylic acid (TCA) cycle, haem biosynthesis, purine and pyrimidine biosynthesis, and amino acid and lipid metabolism . These pathways play a crucial role in the cell’s metabolic adjustments, biofilm formation, and energy production .
Pharmacokinetics
Natural peptides typically have poor absorption, distribution, metabolism, and excretion (ADME) properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . . These strategies include enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life . These modifications can significantly impact the bioavailability of the peptide.
Result of Action
The W-peptide’s action results in several molecular and cellular effects. It has been found to cause loss of cell viability, tested by staining with propidium iodide, suggesting a bactericidal effect of the peptide . Additionally, the peptide has been found to cause efflux of potassium ions, dissipation of membrane potential, and disruptions in the phospholipid fatty acyl packing . These effects can lead to transient membrane openings, rupture, and ultimately cell lysis .
Action Environment
The action of the W-peptide can be influenced by various environmental factors. For instance, the peptide’s activity can be affected by the presence of other peptides or proteins in the environment . Additionally, the peptide’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of certain ions . Understanding these environmental influences is crucial for optimizing the peptide’s therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trp-Lys-Tyr-Met-Val-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Trp-Lys-Tyr-Met-Val-Met-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Types of Reactions:
Oxidation: Trp-Lys-Tyr-Met-Val-Met-NH2 can undergo oxidation, particularly at the methionine residues, forming sulfoxides or sulfones.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The peptide can participate in substitution reactions, particularly at the lysine residue, where the amino group can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various acylating or alkylating agents.
Major Products:
Oxidation: Methionine sulfoxide or sulfone derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered functional groups.
Comparación Con Compuestos Similares
N-formyl-Met-Leu-Phe (fMLF): Another peptide that activates neutrophils through formyl peptide receptors.
Trp-Lys-Tyr-Met-Val-D-Met-NH2: A similar peptide with a D-methionine residue, known for its higher potency in activating neutrophils
Uniqueness: Trp-Lys-Tyr-Met-Val-Met-NH2 is unique due to its specific receptor binding profile and its ability to activate both FPR1 and FPRL1 receptors. This dual activation makes it a valuable tool for studying immune cell functions and developing therapeutic agents targeting these pathways .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGOORJEKQQLG-LXOXETEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N9O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
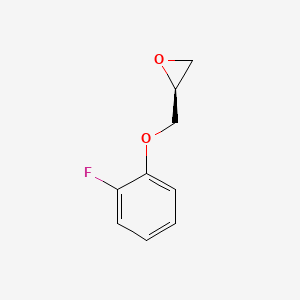
![7-Azabicyclo[2.2.1]heptane-2-carbonitrile,7-methyl-,(1R,2S,4S)-rel-(9CI)](/img/new.no-structure.jpg)
